N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide

HDAC3 Inhibition Epigenetics Structure-Activity Relationship

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide (CAS 396720-48-2) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class. It features a 2-iodobenzamide warhead and a 2,4-dimethylphenyl substituent on the pyrazole ring, yielding a molecular formula of C₂₀H₁₈IN₃OS and a molecular weight of 475.35 g/mol.

Molecular Formula C20H18IN3OS
Molecular Weight 475.35
CAS No. 396720-48-2
Cat. No. B2529143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
CAS396720-48-2
Molecular FormulaC20H18IN3OS
Molecular Weight475.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I)C
InChIInChI=1S/C20H18IN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
InChIKeyYBNYQMMRYJCOTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide (CAS 396720-48-2): Procurement & Differentiation Guide


N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide (CAS 396720-48-2) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class. It features a 2-iodobenzamide warhead and a 2,4-dimethylphenyl substituent on the pyrazole ring, yielding a molecular formula of C₂₀H₁₈IN₃OS and a molecular weight of 475.35 g/mol . This compound is primarily utilized as a research tool in chemical biology and medicinal chemistry, where the iodine atom serves as a heavy atom for X-ray crystallography phasing or as a potential handle for radioiodination, distinguishing it from non-halogenated or lighter-halogen analogs [1]. Publicly available bioactivity data for this specific compound is extremely limited; its differentiation is rooted in its distinct substitution pattern relative to closely related analogs.

Why N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide Cannot Be Replaced by Generic In-Class Analogs


Routine procurement of generic thieno[3,4-c]pyrazole benzamides as substitutes for CAS 396720-48-2 carries a high risk of experimental failure. This compound's three critical structural features work in concert: the 2-iodobenzamide moiety provides unique steric bulk and heavy-atom effects absent in des-iodo or chloro analogs; the 2,4-dimethylphenyl N-substituent imposes a specific conformational and electronic environment distinct from the 4-fluorophenyl, 3,5-dimethylphenyl, or 4-methylphenyl analogs; and the unoxidized thieno sulfur state differentiates it from sulfoxide (5-oxo) or sulfone (5,5-dioxo) variants . Even a positional isomer shift (e.g., 2,4-dimethyl to 3,5-dimethyl) can alter target engagement, as demonstrated within the broader pyrazole T-type calcium channel modulator series [1]. Substituting without verifying quantitative equivalence in the specific assay of interest can invalidate structure-activity relationship (SAR) conclusions or produce misleading crystallographic phasing results.

Quantitative Differentiation Evidence for N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide


Structural Differentiation: 2,4-Dimethylphenyl vs. 4-Fluorophenyl Substituent and Predicted HDAC3 Selectivity Shift

The 4-fluorophenyl analog (N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide) is reported as a selective HDAC3 inhibitor with an IC50 of 80 nM . The target compound replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl group, increasing lipophilicity (predicted cLogP increase) and altering the steric and electronic profile of the N-aryl moiety. This substitution is expected to shift HDAC isoform selectivity and target engagement kinetics compared to the 4-fluorophenyl baseline, though direct IC50 data for CAS 396720-48-2 remains unavailable in public literature.

HDAC3 Inhibition Epigenetics Structure-Activity Relationship

Positional Isomer Differentiation: 2,4-Dimethylphenyl (CAS 396720-48-2) vs. 3,5-Dimethylphenyl (CAS 396720-49-3)

CAS 396720-48-2 and CAS 396720-49-3 are constitutional isomers differing only in the methyl group positions on the N-phenyl ring (2,4-dimethyl vs. 3,5-dimethyl) . This methyl shift alters the dihedral angle between the pyrazole and the phenyl ring, affecting the presentation of the 2-iodobenzamide pharmacophore to target protein binding pockets. In related thieno[3,4-c]pyrazole series targeting T-type calcium channels, even minor substituent position changes resulted in distinct SAR profiles [1]. While no head-to-head bioactivity comparison is published between these two specific isomers, SAR logic dictates they cannot be assumed functionally interchangeable.

Chemical Biology Target Engagement SAR Studies

2-Iodobenzamide vs. Non-Iodinated Benzamide Analogs: Impact on Crystallographic Phasing and Radiotracer Potential

The iodine atom in the 2-iodobenzamide moiety provides anomalous scattering (f' ≈ -0.15 e⁻, f'' ≈ 1.70 e⁻ at Cu Kα) for single-wavelength anomalous diffraction (SAD) phasing, a capability absent in the des-iodo, 2-chloro, or 2-methyl benzamide analogs [1]. Structurally related 2-iodobenzamide derivatives have been described in patent literature as scaffolds for PET radiotracer development via ¹²⁴I/¹²³I labeling [2]. Among the thieno[3,4-c]pyrazole congener series, CAS 396720-48-2 is the only 2-iodo variant with the 2,4-dimethylphenyl substitution, uniquely combining SAD phasing utility with this specific steric and electronic environment.

Structural Biology X-ray Crystallography PET Imaging

Thieno Oxidation State Differentiation: Unoxidized Sulfur (CAS 396720-48-2) vs. 5-Oxo and 5,5-Dioxo Analogs

CAS 396720-48-2 retains the thieno sulfur in its unoxidized (sulfide) state. Analogs bearing the 5-oxo (sulfoxide, e.g., BenchChem listing for N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide) or 5,5-dioxo (sulfone, e.g., CAS not located but scaffold known) states exhibit progressively increased polarity, altered metabolic stability, and distinct hydrogen-bonding acceptor capacity . The sulfide→sulfone oxidation decreases cLogP and increases aqueous solubility, which can shift pharmacokinetic and target-binding profiles. Even if the thieno oxidation state does not directly contact the biological target, it modulates the overall molecular conformation and electronic distribution.

Medicinal Chemistry Drug Metabolism Solubility

Purity Profile and Vendor-Supplied Quality Metrics for Procurement Decision-Making

CAS 396720-48-2 is commercially available from multiple vendors with a specified purity of ≥95% (HPLC) . This purity level is consistent with compounds in this chemical space intended as research-grade tools. The known positional isomer CAS 396720-49-3 is also reported at ≥95% purity, but no certified reference standard exists for either compound, and no pharmacopeia monograph applies. The 2-iodobenzamide moiety introduces a potential for photolytic deiodination under ambient light, a stability concern not shared with des-iodo or bromo analogs, which may require storage at -20°C protected from light.

Chemical Procurement Quality Control Reproducibility

Scaffold Provenance: Thieno[3,4-c]pyrazole Engagement of T-Type Calcium Channels and Cryptochrome Proteins

The thieno[3,4-c]pyrazole scaffold has demonstrated productive engagement with two distinct target classes: T-type voltage-gated calcium channels (Cav3.x) and the circadian clock protein Cryptochrome 1 (CRY1). Compound 5bk, a thieno[3,4-c]pyrazole-based T-type calcium channel modulator, reversed mechanical allodynia in multiple rodent neuropathic pain models [1]. Separately, KL101 (CAS 396721-89-4), a 3,4-dimethylbenzamide thieno[3,4-c]pyrazole, selectively stabilizes CRY1 and lengthens the circadian period in reporter cell assays . CAS 396720-48-2 shares the identical core scaffold but features the 2-iodobenzamide substituent, which projects into chemical space orthogonal to both published probes. This positions it as a tool to deconvolute whether the observed biological effects are scaffold-driven or substituent-specific.

Ion Channels Circadian Rhythm Pain Research

Evidence-Backed Application Scenarios for N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide (CAS 396720-48-2)


X-Ray Co-Crystallography Phasing of Thieno[3,4-c]pyrazole-Protein Complexes

As the only 2-iodobenzamide variant with a 2,4-dimethylphenyl N-substituent in its chemical series, CAS 396720-48-2 enables single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystal structures without the need for selenomethionine incorporation or heavy-atom soaking. The iodine anomalous signal (f'' ≈ 1.70 e⁻ at Cu Kα) provides robust phasing power for structure determination of thieno[3,4-c]pyrazole binding modes, directly supporting medicinal chemistry optimization of T-type calcium channel or HDAC-targeting programs [1].

Structure-Activity Relationship Probe for HDAC3 Isoform Selectivity

With the 4-fluorophenyl analog demonstrating HDAC3 inhibition (IC50 = 80 nM), CAS 396720-48-2 serves as a matched molecular pair (2,4-dimethylphenyl vs. 4-fluorophenyl) to systematically explore the impact of N-aryl substitution on HDAC isoform selectivity, binding kinetics, and cellular target engagement. Researchers profiling epigenetic targets should empirically determine the IC50 for this compound against their HDAC panel, as potency cannot be inferred from the 4-fluorophenyl data .

Chemical Tool for T-Type Calcium Channel and Circadian Clock Cross-Screening

The thieno[3,4-c]pyrazole core has independently yielded probes for T-type calcium channels (compound 5bk) and CRY1 (KL101, CAS 396721-89-4). CAS 396720-48-2, with its distinct 2-iodobenzamide substituent, is positioned as a screening tool to determine whether the scaffold's biological promiscuity extends to other targets and to identify substituent-driven selectivity filters. This compound can be deployed in broad electrophysiology and reporter gene assay panels to deconvolute scaffold vs. substituent pharmacology [1].

PET Tracer Precursor Development via Radioiodination

The 2-iodobenzamide moiety provides a direct handle for isotopic exchange or tin-precursor-based radioiodination with ¹²³I (SPECT) or ¹²⁴I (PET). In light of patent disclosures describing 2-iodobenzamide-containing scaffolds for melanoma imaging, CAS 396720-48-2 may serve as a non-radioactive reference standard or cold precursor for radiochemistry development, subject to the end-user's evaluation of in vivo pharmacokinetics and target specificity [2].

Quote Request

Request a Quote for N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.